Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate
Description
Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate is a complex ester featuring a pentadecanoate backbone with a 14-oxo group and a 5-methylhex-4-enoyl substituent at the C2 position. The ethyl ester moiety at the terminal end enhances solubility in organic solvents, while the unsaturated enoyl group and ketone functionality suggest reactivity toward nucleophilic or electrophilic agents. The extended carbon chain and oxygenated groups may influence molecular packing in crystalline states, as observed in structurally related esters with crystallographic data (e.g., CCDC 1901024 in ) .
Properties
CAS No. |
100807-47-4 |
|---|---|
Molecular Formula |
C24H42O4 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate |
InChI |
InChI=1S/C24H42O4/c1-5-28-24(27)22(23(26)19-15-16-20(2)3)18-14-12-10-8-6-7-9-11-13-17-21(4)25/h16,22H,5-15,17-19H2,1-4H3 |
InChI Key |
JUXSJXBWJCBYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCCCCCCC(=O)C)C(=O)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate typically involves multi-step organic reactions. One common method includes the esterification of 14-oxopentadecanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The intermediate product is then subjected to a Claisen condensation reaction with 5-methylhex-4-enoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Ethyl-Substituted Heterocyclic Esters
Compounds such as ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (, Figure 1A) share the ethyl ester group but incorporate imidazole rings with aromatic substituents. The target’s aliphatic chain and ketone group contrast with the planar, conjugated systems of imidazole-based esters, likely resulting in divergent solubility and bioactivity profiles .
Marine-Derived Indole Ethyl Esters
Marine compounds like 2-(1H-indol-3-yl)ethyl 5-hydroxypentanoate (, Figure 15) feature indole moieties linked to hydroxy esters. While both classes possess ethyl ester groups, the target compound lacks aromatic indole rings and instead incorporates a ketone and unsaturated enoyl group. The hydroxy group in marine esters may facilitate hydrogen bonding, whereas the 14-oxo group in the target compound could participate in ketone-specific reactions (e.g., Schiff base formation) .
Diphenyl Acetylenic Esters
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (–7) shares the ethyl ester functionality but includes diphenyl and acetylenic groups. The target’s aliphatic chain and enoyl substituent contrast with the rigid, aromatic diphenyl and triple-bond systems. Crystallographic data for the diphenyl compound (CCDC 1901024) reveal dense molecular packing due to phenyl stacking, whereas the target’s flexible chain may result in less ordered crystalline phases .
Thiophene-Based Ethyl Oxoacetates
Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives (, Table 8) utilize thiophene rings and oxoacetate groups. The target compound’s 14-oxo group mirrors the oxoacetate moiety but lacks sulfur-containing heterocycles.
Structural and Functional Analysis Table
Research Implications and Gaps
While the target compound’s structural analogs highlight the versatility of ethyl esters in drug design and materials science, direct experimental data (e.g., bioactivity, synthesis) for this compound remain uncharacterized. Future studies should prioritize its synthesis via acetylenic ester methodologies and evaluate its physicochemical properties (e.g., crystallinity, stability) relative to the diphenyl analog .
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